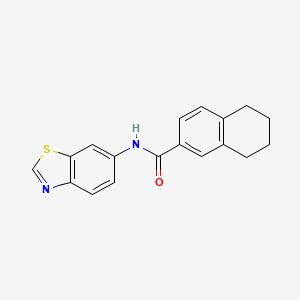

N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-16-17(10-15)22-11-19-16/h5-11H,1-4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMARVNEYMCCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the condensation of a suitable benzothiazole derivative with a tetrahydronaphthalene carboxylic acid derivative. One common method involves the use of ethanol as a solvent and glacial acetic acid as a catalyst . The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

Material Science: Used in the development of organic semiconductors and light-emitting diodes.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The benzothiazole moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- Structure : Features a trifluoromethyl (-CF₃) group at the benzothiazole 6-position and a 3-methoxyphenyl acetamide moiety.

- Key Differences: The acetamide group (vs.

(b) N-[2-(Methanesulfonyl)-1,3-Benzothiazol-6-yl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide

- Structure : Replaces the carboxamide group with a sulfonamide and introduces a methanesulfonyl substituent on the benzothiazole.

- The methanesulfonyl group may increase steric hindrance, affecting target engagement .

- Molecular Weight : 422.54 g/mol (vs. ~337 g/mol estimated for the target compound) .

Variations in the Core Scaffold

(a) (S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carboxamide

- Structure : Replaces the benzothiazole with a quinuclidinyl group and shifts the carboxamide to the 1-position of the tetrahydronaphthalene.

- Key Differences :

- The quinuclidine moiety introduces basicity (pKa ~8.5), enhancing solubility in acidic environments.

- Melting Point : 157–159°C, suggesting higher crystallinity compared to benzothiazole derivatives .

- Toxicity : Classified as acutely toxic (oral, H302) and irritant (skin H315, eyes H319), indicating a distinct safety profile compared to unsubstituted benzothiazole-carboxamides .

(b) N-[3-(1,2,3,4-Tetrahydro-9H-Carbazol-9-ylcarbonyl)Phenyl]Acetamide

- Structure : Substitutes the benzothiazole with a tetrahydrocarbazole ring and positions the carboxamide on a phenyl group.

- Key Differences: The carbazole core is aromatic and planar, favoring intercalation with DNA or hydrophobic protein pockets, unlike the non-planar tetrahydronaphthalene in the target compound .

Functional Group Modifications

(a) Carboxamide vs. Sulfonamide

- Carboxamide : Present in the target compound and (S)-N-(quinuclidin-3-yl) derivatives. Offers hydrogen-bonding capability, critical for target affinity.

- Sulfonamide : Found in N-[2-(methanesulfonyl)-1,3-benzothiazol-6-yl] derivatives. Higher acidity (pKa ~10) may reduce bioavailability under physiological conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| N-(1,3-Benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (Target) | C₁₈H₁₇N₂OS (estimated) | ~337 | Benzothiazole, carboxamide | Not available |

| (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | C₁₈H₂₂N₂O | 282.38 | Quinuclidine, carboxamide | 157–159 |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | C₁₇H₁₃F₃N₂O₂S | ~366.36 | Trifluoromethyl, methoxyphenyl | Not available |

| N-[2-(Methanesulfonyl)-1,3-benzothiazol-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | C₁₈H₁₈N₂O₄S₃ | 422.54 | Methanesulfonyl, sulfonamide | Not available |

Research Findings and Implications

- Benzothiazole vs.

- Trifluoromethyl Substitution : Derivatives with -CF₃ groups () often exhibit enhanced metabolic stability, suggesting that similar modifications to the target compound could improve pharmacokinetics .

- Safety Considerations : The absence of reported toxicity for the target compound contrasts with the documented hazards of (S)-N-(quinuclidin-3-yl) analogs, highlighting the importance of substituent choice in safety profiles .

Biological Activity

N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action, particularly focusing on anti-tubercular properties and cytotoxic effects against cancer cell lines.

Synthesis

Recent studies have highlighted various synthetic pathways for benzothiazole derivatives, including N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The synthesis often involves reactions such as diazo-coupling and Knoevenagel condensation. For instance, a reported synthetic route utilized 1,3-thiazolidine-2,4-dione and aromatic aldehydes to yield the desired compounds with varying substituents that influence their biological activity .

Anti-Tubercular Activity

The compound has shown promising anti-tubercular activity. In vitro studies demonstrated that several synthesized benzothiazole derivatives exhibited moderate to good activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 250 µg/mL. For example:

| Compound | Substituent | MIC (μg/mL) | Inhibition (%) |

|---|---|---|---|

| 9a | H | 250 | 98 |

| 12a | H | 100 | 99 |

These results indicate that modifications in the chemical structure can significantly enhance anti-tubercular potency .

Cytotoxicity Against Cancer Cell Lines

In addition to its anti-tubercular properties, N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives exhibit selective cytotoxicity against estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468). The growth inhibition (GI50) values of some compounds were notably lower than those of standard treatments like gefitinib.

For instance:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Ref 1 | MDA-MB-468 | 5.2 |

| Compound 2b | MDA-MB-468 | <10 |

| Compound 2f | MDA-MB-468 | <10 |

These findings suggest that certain benzothiazole derivatives can outperform established chemotherapeutics in inhibiting cancer cell growth .

The mechanisms underlying the biological activities of N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide are still being elucidated. Preliminary data suggest that the compound may interfere with critical cellular pathways involved in proliferation and survival in cancer cells. For example, compounds exhibiting synergistic effects with EGFR inhibitors indicated a potential pathway involving the inhibition of Akt phosphorylation downstream of EGFR signaling .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

- Case Study on Tuberculosis : A study involving patients with multi-drug resistant tuberculosis showed improved outcomes when treated with novel benzothiazole derivatives alongside standard therapy.

- Breast Cancer Treatment : A clinical trial assessing the use of benzothiazole-based compounds in combination with traditional chemotherapy demonstrated enhanced tumor response rates in patients with triple-negative breast cancer.

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. For respiratory protection, employ a NIOSH-approved P95 respirator for low-level exposures or an OV/AG/P99 cartridge for higher concentrations .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks and prevent dust/aerosol formation .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Hazard Mitigation : Avoid ignition sources due to potential decomposition into toxic gases (e.g., CO, NOx) during combustion .

Q. How should N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in a dry environment to prevent degradation .

- Container : Use airtight, light-resistant containers to avoid moisture absorption and photochemical reactions .

- Compatibility : Avoid contact with strong oxidizers or incompatible solvents (e.g., concentrated acids/bases) .

Q. What are the primary steps involved in synthesizing N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

- Methodological Answer :

- Key Reaction : Coupling of 5,6,7,8-tetrahydro-2-naphthoic acid with 1,3-benzothiazol-6-amine via carbodiimide-mediated amidation (e.g., using EDC/HOBt) .

- Purification : Isolate the product via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometry to minimize by-products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the synthesis of N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and solubility .

- Catalysis : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity and reduce reaction time .

- Temperature Control : Maintain 60–80°C to balance reaction kinetics and thermal stability of intermediates .

- Table: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | ↑ Solubility |

| Temperature | 70°C | ↑ Kinetics |

| Catalyst Loading | 5 mol% | ↓ By-products |

Q. What analytical techniques are most effective for characterizing the purity and structure of N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm functional groups and stereochemistry (e.g., δ 1.72–1.76 ppm for tetrahydronaphthalene protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]⁺ at m/z 319.1802 vs. calculated 319.1805) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement and hydrogen bonding .

Q. How should researchers design experiments to assess the biological activity of this compound given limited existing data?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., TLR4 agonists or kinase inhibitors) .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC) against Gram+/Gram- bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to biological targets (e.g., COX-2, EGFR) .

- Dose-Response Analysis : Establish IC₅₀/EC₅₀ values using non-linear regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.